Lauroylcholine chloride

Vue d'ensemble

Description

Lauroylcholine chloride is a valuable surfactant with applications in life sciences, health, pharmaceuticals, and cosmetics . It is an ester formed from lauric acid and choline chloride, and it is known for its amphiphilic properties, making it useful in various scientific and industrial applications .

Méthodes De Préparation

Lauroylcholine chloride can be synthesized through enzymatic esterification. One method involves the use of lipase B from Candida antarctica immobilized on acrylic resin (LAR) in hydrophilic reactive natural deep eutectic solvents (R-NADESs), composed of choline chloride as the hydrogen bond acceptor and glucose and water as hydrogen bond donors . The reaction conditions typically involve a temperature of 70°C and the presence of lauric acid and choline chloride in specific molar ratios .

Analyse Des Réactions Chimiques

Lauroylcholine chloride undergoes various chemical reactions, including esterification and hydrolysis. The enzymatic esterification process involves the conversion of choline chloride and lauric acid into this compound . Common reagents used in these reactions include lipase enzymes and deep eutectic solvents . The major product formed from these reactions is this compound itself .

Applications De Recherche Scientifique

Applications in Scientific Research

Lauroylcholine chloride has been extensively studied for its potential applications across multiple scientific domains:

Drug Delivery Systems

- Transdermal Drug Delivery : LCC enhances the permeability of membranes, facilitating the transdermal delivery of drugs. Its role as a penetration enhancer is critical in formulations targeting improved drug absorption through the skin .

- Nasal Drug Delivery : Research indicates that LCC significantly improves drug delivery from the nasal cavity to the brain, utilizing olfactory pathways to bypass systemic circulation. This application shows promise for neuropharmacological therapies .

Biochemical Assays

- Acetylcholinesterase Activity Assay : LCC is utilized in assays to measure acetylcholinesterase activity, which is essential for neurotransmission regulation. It serves as a substrate that can be hydrolyzed by this enzyme, allowing for the assessment of enzyme activity and inhibitor screening .

- Surfactant in Biochemical Assays : As a surfactant, LCC stabilizes various biochemical assays and enhances their reliability and reproducibility.

Environmental Applications

- Biodegradation Enhancement : Studies have shown that LCC can enhance the biodegradation of hydrocarbons in contaminated environments, making it useful in bioremediation efforts. For instance, its addition to oil-contaminated sediments has resulted in significantly increased hydrocarbon degradation rates .

Cosmetic Formulations

- Vesicle-Based Gels : LCC is incorporated into vesicle-based gels for cosmetic applications, demonstrating suitable morphology and thermal stability. These gels can improve the delivery of active ingredients in cosmetic products.

Case Studies and Research Findings

Several notable studies have highlighted the effectiveness of LCC in various applications:

Drug Delivery Enhancement Study

A study published in Nuclear Medicine and Biology demonstrated that LCC significantly improved the delivery of domperidone from the nasal cavity to the brain. This indicates its potential as a nasal drug delivery enhancer, particularly for neuropharmacological treatments .

Environmental Impact Study

Research indicated that adding LCC to oil-contaminated sediments resulted in a 1.6-fold increase in hydrocarbon degradation rates compared to controls. This showcases its utility in environmental remediation efforts aimed at cleaning up oil spills .

Cosmetic Application Study

In another study focusing on cosmetic formulations, LCC was used to create vesicle-based gels that exhibited excellent thermal stability and viscoelastic properties. These gels are suitable for delivering active ingredients effectively within cosmetic products.

Mécanisme D'action

Lauroylcholine chloride exerts its effects through its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments. This property makes it effective as a surfactant and penetration enhancer. It is involved in various cellular processes, signaling pathways, and biological interactions.

Comparaison Avec Des Composés Similaires

Lauroylcholine chloride can be compared to other choline chloride esters of medium and longer alkyl chain carboxylic acids . Similar compounds include:

Lauroyl chloride: An acid chloride of lauric acid, used as a precursor to dilauroyl peroxide.

Palmitoylcholine iodide: Another choline ester with a longer alkyl chain.

Activité Biologique

Lauroylcholine chloride (LCC), a choline ester derived from lauric acid, has garnered attention for its diverse biological activities and applications in various fields including pharmacology, biochemistry, and environmental science. This article provides a comprehensive overview of LCC’s biological activity, mechanisms of action, and its applications based on recent research findings.

LCC is characterized by its surfactant properties, which facilitate interactions with biological membranes. Its mechanism of action primarily involves enhancing membrane permeability, making it a valuable tool in drug delivery systems. The compound acts by disrupting lipid bilayers, thereby promoting the absorption of therapeutic agents across cellular membranes.

Biochemical Pathways

LCC is involved in several biochemical pathways:

- Acetylcholinesterase Activity : It is utilized in assays to measure acetylcholinesterase activity, which is crucial for neurotransmission regulation .

- Drug Delivery Enhancement : LCC enhances the transdermal delivery of drugs and improves brain drug delivery from the nasal olfactory region .

- Biodegradation : It has been shown to enhance the biodegradation of hydrocarbons in contaminated environments .

Applications in Research and Medicine

LCC’s unique properties have led to its application in various scientific studies:

- Transdermal Drug Delivery : LCC serves as a penetration enhancer in topical formulations, improving the efficacy of drug delivery systems.

- Nanocarrier Systems : It has been incorporated into cyclodextrin-based nanoparticles for controlled drug release, demonstrating potential in anticancer therapies .

- Neuropharmacology : Research indicates that LCC can facilitate the delivery of drugs like domperidone to the brain through olfactory pathways, bypassing systemic circulation .

Comparative Analysis with Similar Compounds

To understand LCC's unique role, it is beneficial to compare it with other choline esters:

| Compound | Structure | Application |

|---|---|---|

| This compound | Choline + Lauric Acid | Drug delivery, membrane permeability enhancement |

| Palmitoylcholine iodide | Choline + Palmitic Acid | Similar applications but with longer alkyl chain |

| Choline chloride | Choline + Chloride | Basic neurotransmitter function |

Case Studies and Research Findings

Several studies have highlighted the effectiveness of LCC in enhancing drug delivery and biodegradation processes:

- Study on Drug Delivery : A study published in Nuclear Medicine and Biology demonstrated that LCC significantly improved the delivery of domperidone from the nasal cavity to the brain, indicating its potential as a nasal drug delivery enhancer .

- Environmental Impact Study : Research indicated that adding LCC to oil-contaminated sediments resulted in a 1.6-fold increase in hydrocarbon degradation rates compared to controls, showcasing its utility in bioremediation efforts .

Summary of Biological Activities

This compound exhibits a range of biological activities that make it a versatile compound in both research and practical applications. Its ability to enhance drug permeability and facilitate biodegradation underscores its importance in pharmaceutical sciences and environmental remediation.

Key Findings:

- Enhances transdermal and nasal drug delivery.

- Improves biodegradation rates in contaminated environments.

- Serves as a biochemical reagent for various assays.

Propriétés

IUPAC Name |

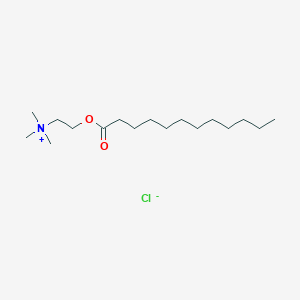

2-dodecanoyloxyethyl(trimethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36NO2.ClH/c1-5-6-7-8-9-10-11-12-13-14-17(19)20-16-15-18(2,3)4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJUKVPDIPYNBS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50948084 | |

| Record name | 2-(Dodecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25234-60-0 | |

| Record name | Lauroylcholine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25234-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Lauroyloxyethyltrimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025234600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Dodecanoyloxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50948084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-lauroyloxyethyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.